molecular formula C14H12N4O2S2 B276211 2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Katalognummer B276211
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: RCWBRGYSBHCBDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thieno[3,2-d]pyrimidine derivative, which has been found to exhibit various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. Additionally, this compound may also act by inducing apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
Biochemical and Physiological Effects:
The compound 2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potential antitumor activity by inhibiting the growth of cancer cells. Additionally, this compound has also been found to exhibit antimicrobial activity by inhibiting the growth of various bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

The compound 2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its yield is generally high. Additionally, this compound exhibits significant biological activity, making it a promising candidate for various scientific research applications. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. One of the most significant future directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis of analogs of this compound may lead to the development of new and more potent drugs.

Synthesemethoden

The synthesis of 2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves the reaction of 3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of this synthesis method is generally high, and the purity of the compound can be easily achieved through simple purification techniques.

Wissenschaftliche Forschungsanwendungen

The compound 2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has been found to exhibit various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potential antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Molekularformel

C14H12N4O2S2

Molekulargewicht

332.4 g/mol

IUPAC-Name

2-(3-amino-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C14H12N4O2S2/c15-11(19)7-21-14-17-9-6-10(8-4-2-1-3-5-8)22-12(9)13(20)18(14)16/h1-6H,7,16H2,(H2,15,19)

InChI-Schlüssel

RCWBRGYSBHCBDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)N)N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.